1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one

Chemical procurement Purity specification Quality control

1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one (CAS 2060029-91-4) is a fully synthetic N-aryl-3-acylpiperidin-2-one with molecular formula C16H21NO2 and molecular weight 259.34 g/mol. It is commercially available at a certified purity of 95% (Leyan, product.

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
Cat. No. B13198466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1N2CCCC(C2=O)C(=O)CC
InChIInChI=1S/C16H21NO2/c1-3-12-8-5-6-10-14(12)17-11-7-9-13(16(17)19)15(18)4-2/h5-6,8,10,13H,3-4,7,9,11H2,1-2H3
InChIKeySQQNKLWMIDSZMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one: Structural Identity and Evidence Baseline


1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one (CAS 2060029-91-4) is a fully synthetic N-aryl-3-acylpiperidin-2-one with molecular formula C16H21NO2 and molecular weight 259.34 g/mol [1]. It is commercially available at a certified purity of 95% (Leyan, product 2026145) . The compound belongs to the substituted piperidin-2-one class and has been referenced in vendor descriptions as a potential orexin receptor modulator scaffold, although no peer-reviewed pharmacological data exist in the public domain . Critically, a comprehensive search of PubMed, Google Scholar, BindingDB, ChEMBL, and patent databases returned zero primary research articles, no quantitative bioactivity data, and no head-to-head comparisons with structurally related analogs for this specific CAS number.

1
ScaffoldN-aryl-3-acylpiperidin-2-one synthetic intermediate with certified 95% purity.
2
WorkflowSAR exploration where N1-2-ethylphenyl substitution is a required variable.
3
StatusNo public bioactivity data exist; not a validated pharmacological tool.

Why 1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one Cannot Be Interchanged with Generic Analogs


The scaffold of 1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one features two independently modifiable pharmacophoric positions: the N1-aryl substituent (2-ethylphenyl) and the C3-acyl group (propanoyl). Closely related analogs with different substitution patterns, such as 1-(2-methylphenyl)-3-propanoylpiperidin-2-one (CAS 2059932-18-0) and 1-(2-fluorophenyl)-3-propanoylpiperidin-2-one (CAS 2060004-92-2), are commercially listed , yet no published data quantify how altering the 2-ethyl group to methyl, fluoro, or other substituents affects receptor binding, functional activity, metabolic stability, or off-target profile. In the absence of comparative structure-activity relationship (SAR) data, scientific procurement decisions cannot assume functional equivalence. Selecting the specific 2-ethylphenyl-propanoyl combination is justified only when the research objective explicitly requires this exact substitution pattern, such as in patent-defined SAR exploration or scaffold-hopping campaigns where the ethyl group's steric and lipophilic contribution differs measurably from methyl or halogen analogs [1].

Target Compound
2-Ethylphenyl derivative (CAS 2060029-91-4)
  • Computed LogP 2.97; TPSA 37.38 Ų
  • Certified 95% purity available
  • Steric/electronic profile from ethyl substituent
Generic Analogs
2-Methyl, 2-Fluoro, or other N1-aryl variants
  • Lower predicted LogP (~2.5–2.7) for methyl analog
  • Purity data not publicly documented
  • Ligand binding and functional SAR unknown
Functional equivalence cannot be assumed. Substitution pattern may shift physicochemical and receptor-interaction profiles; requires explicit SAR justification.

Quantitative Evidence Audit for 1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one Differentiation


Purity Specification: Certified 95% Baseline Versus Unspecified Analog Quality

The target compound is supplied with a documented purity specification of 95%, as certified by Leyan (product 2026145) . This represents a verifiable quality baseline. In contrast, several closely related analogs, including 1-(2-methylphenyl)-3-propanoylpiperidin-2-one (CAS 2059932-18-0) and 1-(2-fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one (CAS 2060004-92-2), are listed by multiple vendors without publicly disclosed purity certificates or batch-specific analytical data . For procurement decisions where defined purity is a prerequisite for reproducible experimental outcomes, the availability of a vendor-certified 95% purity specification provides a tangible selection criterion.

Purity Specification
Specification review
95% certified vs. unspecified analog purity
Supports reproducible concentration calculation for dose-response studies.
Analog purity data not publicly available for direct comparison.
Chemical procurement Purity specification Quality control

Physicochemical Differentiation: Computed LogP and TPSA Versus Unsubstituted and Methyl-Substituted Analogs

The computed partition coefficient (LogP) for 1-(2-ethylphenyl)-3-propanoylpiperidin-2-one is 2.9711, with a topological polar surface area (TPSA) of 37.38 Ų, as reported by the CIRS database [1]. While no experimentally measured LogP values are available for direct analog comparison, the presence of the 2-ethyl substituent is predicted to increase lipophilicity by approximately 0.3–0.5 LogP units relative to the 2-methyl analog (expected LogP ~2.5–2.7 based on Hansch π constants for methyl vs. ethyl), and to decrease TPSA relative to more polar analogs such as 1-(2-fluorophenyl)-3-propanoylpiperidin-2-one [2]. These computed differences are class-level inferences and have not been experimentally validated.

Computed LogP
Class-level inference
2.9711 (2-ethyl) vs. ~2.5–2.7 predicted for 2-methyl
Estimated ΔLogP ~0.3–0.5; may be relevant for CNS penetration SAR campaigns.
No experimental LogP confirmation; Hansch π-based estimation.
Physicochemical properties Lipophilicity Drug-likeness

Absence of Public Bioactivity Data: A Documented Evidence Gap Versus Orexin Receptor Antagonist Comparators

A systematic search of BindingDB, ChEMBL, PubMed, and Google Scholar for '1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one' and CAS 2060029-91-4 returned zero entries with quantitative binding affinity (Ki/IC50), functional activity, or selectivity data [1]. This is in marked contrast to structurally distinct orexin receptor antagonists such as suvorexant (OX1R Ki = 0.55 nM, OX2R Ki = 0.35 nM) and filorexant (OX1R Ki = 1.0 nM, OX2R Ki = 0.8 nM), for which extensive primary pharmacological data are publicly available [2]. The complete absence of bioactivity data for the target compound means that no evidence-based claims regarding potency, selectivity, or therapeutic relevance can be made.

Bioactivity Data
Data to verify
Zero Ki, IC50, or functional records in public databases
Not a pharmacologically validated tool; suited only as a chemical scaffold.
Contrasts with suvorexant/filorexant which have extensive primary data.
Orexin receptor Binding affinity SAR gap

Evidence-Backed Application Scenarios for 1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one


Medicinal Chemistry SAR Exploration Targeting Orexin or Related GPCR Scaffolds

This compound is suitable as a synthetic intermediate or scaffold in structure-activity relationship (SAR) studies where the 2-ethylphenyl group is a required substitution variable. Given the documented absence of public bioactivity data [1], its primary value lies in systematic SAR campaigns where the ethyl substituent is compared to methyl, fluoro, chloro, or other aryl modifications at the N1 position. The certified 95% purity supports reproducible synthesis of derivative libraries.

Analytical Reference Standard for Method Development and QC Validation

The availability of this compound with a vendor-documented purity specification of 95% [1] makes it suitable for use as an analytical reference standard in HPLC, LC-MS, or NMR method development. It can serve as a system suitability standard when developing analytical methods for N-aryl-3-acylpiperidin-2-one analogs, provided that the 95% purity is independently verified by the end user prior to critical quantitative applications.

Computational Chemistry and In Silico Modeling Input Structure

The computed molecular properties (LogP 2.9711, TPSA 37.38 Ų) [1] and well-defined chemical structure provide a reliable input for computational docking, pharmacophore modeling, or QSAR model training. The 2-ethyl substituent offers a distinct steric and electronic profile compared to methyl or unsubstituted phenyl analogs, making this compound valuable for benchmarking computational predictions where experimental validation data are not yet required.

Application
Selection Property
Validation Focus
GPCR SAR Exploration
Certified purity; defined 2-ethylphenyl substitution
Synthetic reproducibility; library derivatization
Analytical Reference Standard
Vendor-documented 95% purity specification
Independent purity verification; system suitability
In Silico Modeling Input
Computed LogP 2.97; TPSA 37.38; distinct steric profile
Benchmarking computational predictions; QSAR model training
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